molecular formula C11H16Cl2N2O B14669690 4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol CAS No. 38339-10-5

4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol

Cat. No.: B14669690
CAS No.: 38339-10-5
M. Wt: 263.16 g/mol
InChI Key: IFBFPELKOBCCTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol is a synthetic β-adrenergic agonist derivative. Its core structure consists of a benzene ring substituted with amino (-NH₂) and chlorine atoms at the 3,5-positions, along with a hydroxymethyl (-CH₂OH) group at the alpha position. The critical functional group is the propylamino (CH₂CH₂CH₂NH-) moiety attached to the benzylic carbon. This compound shares structural homology with clenbuterol-like molecules but differs in the alkylamino side chain, which influences its physicochemical and pharmacological properties .

Properties

CAS No.

38339-10-5

Molecular Formula

C11H16Cl2N2O

Molecular Weight

263.16 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(propylamino)ethanol

InChI

InChI=1S/C11H16Cl2N2O/c1-2-3-15-6-10(16)7-4-8(12)11(14)9(13)5-7/h4-5,10,15-16H,2-3,6,14H2,1H3

InChI Key

IFBFPELKOBCCTN-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable benzene derivative, followed by the introduction of the amino group through nucleophilic substitution. The propylamino group is then added via reductive amination, and the final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro groups can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichloro-alpha-((propylamino)methyl)benzenemethanol involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The propylamino group can enhance its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

  • Clenproperol (isopropyl analog) is documented in veterinary applications, with a molecular weight of 263.16 g/mol and CAS 38339-11-6 . Its pharmacological profile includes bronchodilation and muscle growth promotion, but its use is restricted due to toxicity risks.
  • The propylamino variant remains less studied, but structural predictions suggest it could offer a balance between solubility and receptor activity, making it a candidate for further therapeutic exploration.

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